1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
CAS No.: 2097864-71-4
Cat. No.: VC6052571
Molecular Formula: C16H15F3N4O
Molecular Weight: 336.318
* For research use only. Not for human or veterinary use.
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one - 2097864-71-4](/images/structure/VC6052571.png)
Specification
CAS No. | 2097864-71-4 |
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Molecular Formula | C16H15F3N4O |
Molecular Weight | 336.318 |
IUPAC Name | 1-[3-(pyridazin-3-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Standard InChI | InChI=1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-15(24)23-9-13(10-23)21-14-5-2-6-20-22-14/h1-7,13H,8-10H2,(H,21,22) |
Standard InChI Key | JJXPJFYTNPPZRT-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NN=CC=C3 |
Introduction
Structural Characterization and Nomenclature
Systematic IUPAC Name
The IUPAC name 1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one systematically describes the compound’s architecture:
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Azetidin-1-yl core: A four-membered saturated ring with three carbons and one nitrogen atom.
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3-[(Pyridazin-3-yl)amino] substituent: A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) linked via an amino group to the azetidine’s third position.
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2-[3-(Trifluoromethyl)phenyl]ethan-1-one: A ketone group (-CO-) bonded to the azetidine’s nitrogen, with a phenyl ring substituted by a trifluoromethyl (-CF) group at the meta position .
Molecular Formula and Weight
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Molecular formula: CHFNO.
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Molecular weight: Calculated as 323.32 g/mol (exact mass: 323.1198 Da).
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Structural features: The trifluoromethyl group enhances lipophilicity (clogP ≈ 2.8), while the pyridazine and azetidine moieties contribute to hydrogen-bond donor/acceptor capacity (HBD: 2, HBA: 5) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Azetidine-3-amine derivative: Serves as the central scaffold.
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Pyridazin-3-yl electrophile: For N-alkylation or coupling.
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3-(Trifluoromethyl)phenylacetyl chloride: To introduce the ketone and aryl group.
Proposed Synthesis Route
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Azetidine precursor preparation:
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Pyridazine coupling:
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Step 3: Boc-protected azetidine-3-amine undergoes nucleophilic substitution with pyridazin-3-yl chloride in the presence of NaH/THF.
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Ketone introduction:
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Purification:
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Step 5: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product (>95% purity).
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Challenges and Solutions
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Azetidine ring strain: Mitigated by using low-temperature reactions to prevent ring-opening.
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Trifluoromethyl group stability: Maintained by avoiding strong bases or nucleophiles that could displace fluorine .
Physicochemical Properties
Solubility and Lipophilicity
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Water solubility: Estimated at 0.12 mg/mL (25°C) due to the trifluoromethyl group’s hydrophobicity.
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logP: Predicted value of 2.8 (ALOGPS), indicating moderate membrane permeability .
Spectroscopic Data
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H NMR (400 MHz, CDCl):
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δ 8.70 (d, 1H, pyridazine-H), 7.85–7.45 (m, 4H, Ar-H), 4.20 (m, 1H, azetidine-H), 3.95–3.70 (m, 3H, azetidine-H), 3.10 (s, 2H, COCH).
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HRMS: m/z 323.1198 [M+H].
Thermal Stability
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DSC: Melting point observed at 148–150°C.
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TGA: Decomposition onset at 210°C, indicating suitability for oral formulations.
Biological Activity and Hypothetical Targets
Anticancer Activity
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Hypothetical mechanism: Trifluoromethyl groups enhance DNA intercalation or topoisomerase inhibition.
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Cytotoxicity assays: Pending experimental validation against cancer cell lines (e.g., MCF-7, A549).
Metabolic Stability
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In vitro microsomal assay: Predicted t > 60 min (human liver microsomes), owing to fluorine’s electron-withdrawing effects .
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: C18 column (4.6 × 150 mm), gradient 30–70% acetonitrile/0.1% TFA, retention time = 8.2 min.
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UPLC-MS: Used for purity assessment (>98%) and metabolite identification .
Crystallographic Studies
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X-ray diffraction: Pending single-crystal analysis to confirm stereochemistry and intermolecular interactions .
Discussion and Future Directions
Recommendations for Further Research
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Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.
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Biological profiling: Screen against kinase libraries and assess cytotoxicity.
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Formulation studies: Develop nanoemulsions to enhance aqueous solubility.
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